2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
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Overview
Description
2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenols. The synthetic route may involve:
Nucleophilic substitution: Introduction of the amino group on the pyrimidine ring.
Aromatic substitution: Attachment of the phenyl group to the pyrimidine ring.
Ether formation: Coupling of the chlorofluorobenzyl group with the phenol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted phenols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-pyrimidinyl)-5-phenylphenol: Lacks the chloro and fluoro substituents.
2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-phenol: Lacks the benzyl group.
2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chlorobenzyl)oxy]phenol: Lacks the fluoro substituent.
Uniqueness
2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H17ClFN3O2 |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17ClFN3O2/c24-19-7-4-8-20(25)18(19)13-30-15-9-10-16(21(29)11-15)22-17(12-27-23(26)28-22)14-5-2-1-3-6-14/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
RPCBRFDUSCLSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N |
Origin of Product |
United States |
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